1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-methylidenepiperidine
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Overview
Description
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-methylidenepiperidine is a complex organic compound that features a unique structure combining a benzopyran moiety with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-methylidenepiperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Moiety: The benzopyran ring can be synthesized through a cyclization reaction involving appropriate phenolic and aldehyde precursors.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzopyran intermediate.
Final Coupling: The final step involves coupling the benzopyran and piperidine moieties under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-methylidenepiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure by reducing carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-methylidenepiperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-methylidenepiperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-methylpiperidine: A structurally similar compound with a methyl group instead of a methylidene group.
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-methylidenepiperidine: Another analog with the methylidene group at a different position on the piperidine ring.
Uniqueness: 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-3-methylidenepiperidine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-(3-methylidenepiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-5-4-10-17(11-12)16(18)15-9-8-13-6-2-3-7-14(13)19-15/h2-3,6-7,15H,1,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYFHTRQAIIARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)C2CCC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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